(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide
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Overview
Description
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide is an organic compound characterized by the presence of a chlorophenyl group, a hydroxyphenylpropyl group, and an acrylamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide typically involves the following steps:
Starting Materials: The synthesis begins with 2-chlorobenzaldehyde and 2-hydroxy-2-phenylpropylamine.
Formation of Intermediate: The aldehyde group of 2-chlorobenzaldehyde reacts with the amine group of 2-hydroxy-2-phenylpropylamine to form an imine intermediate.
Reduction: The imine intermediate is then reduced to form the corresponding amine.
Acrylamide Formation: The final step involves the reaction of the amine with acryloyl chloride under basic conditions to form this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)acrylamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a ketone using oxidizing agents such as chromium trioxide or PCC (Pyridinium chlorochromate).
Reduction: The acrylamide moiety can be reduced to the corresponding amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The chlorine atom on the phenyl ring can be substituted with nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
- Substitution
Oxidation: Chromium trioxide in acetic acid.
Reduction: Lithium aluminum hydride in dry ether.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-N-(2-hydroxy-2-phenylpropyl)prop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18ClNO2/c1-18(22,15-8-3-2-4-9-15)13-20-17(21)12-11-14-7-5-6-10-16(14)19/h2-12,22H,13H2,1H3,(H,20,21)/b12-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DAZXCZCGKIJRNJ-VAWYXSNFSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C=CC1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CNC(=O)/C=C/C1=CC=CC=C1Cl)(C2=CC=CC=C2)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18ClNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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